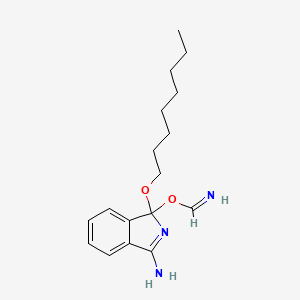
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This compound is characterized by the presence of an amino group, an octyloxy group, and a methanimidate group attached to the isoindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through the cyclization of ortho-substituted benzaldehydes with primary amines under acidic conditions.
Introduction of Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions using octyl halides and a suitable base.
Amination: The amino group can be introduced through the reduction of nitro groups or direct amination reactions.
Methanimidate Formation: The methanimidate group can be formed by reacting the amine with formic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoindoles, nitroso derivatives, and reduced amine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of novel materials, dyes, and polymers due to its unique structural properties.
作用機序
The mechanism of action of 3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
3-Amino-1H-isochromene: Similar in structure but lacks the octyloxy and methanimidate groups.
3-Amino-1,2,4-triazole: Contains an amino group and a heterocyclic ring but differs in the core structure.
3-Amino-1,2,4-dithiazole: Contains sulfur atoms in the ring structure, differing from the isoindole core.
Uniqueness
3-Amino-1-(octyloxy)-1H-isoindol-1-yl methanimidate is unique due to the presence of the octyloxy group, which imparts lipophilicity, and the methanimidate group, which can participate in various chemical reactions. These features make it a versatile compound for diverse applications in research and industry.
特性
CAS番号 |
113192-19-1 |
|---|---|
分子式 |
C17H25N3O2 |
分子量 |
303.4 g/mol |
IUPAC名 |
(3-amino-1-octoxyisoindol-1-yl) methanimidate |
InChI |
InChI=1S/C17H25N3O2/c1-2-3-4-5-6-9-12-21-17(22-13-18)15-11-8-7-10-14(15)16(19)20-17/h7-8,10-11,13,18H,2-6,9,12H2,1H3,(H2,19,20) |
InChIキー |
RUAFJGGMAUKGRO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1(C2=CC=CC=C2C(=N1)N)OC=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


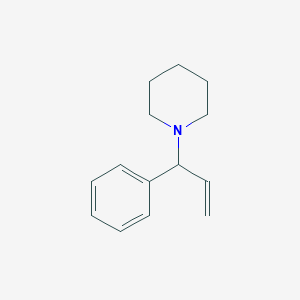
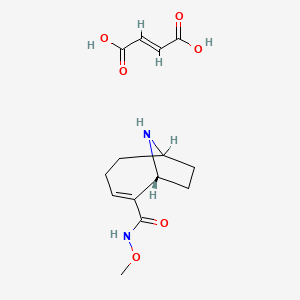

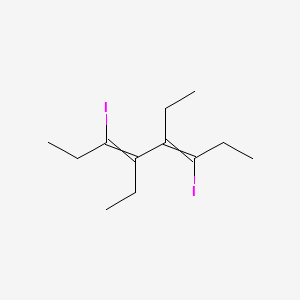
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)

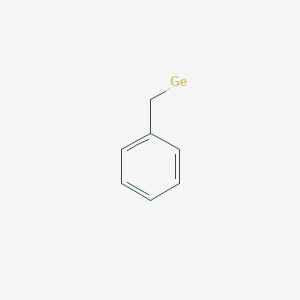
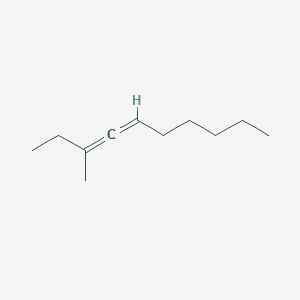

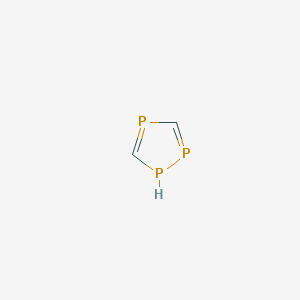
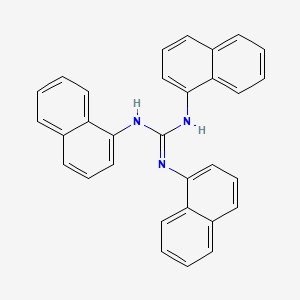
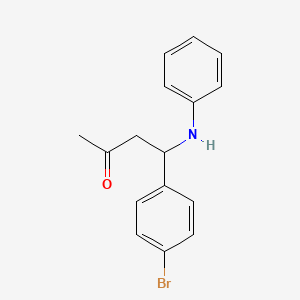
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)

